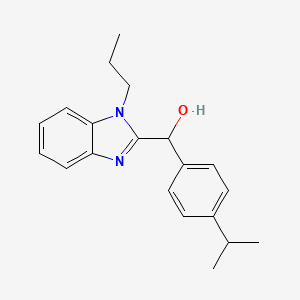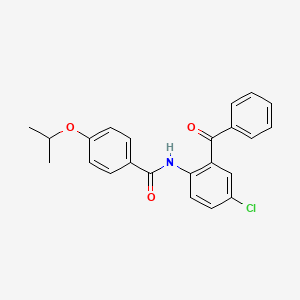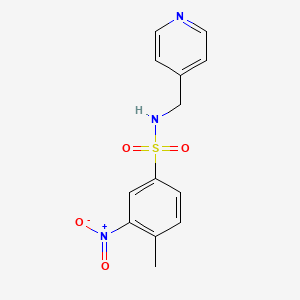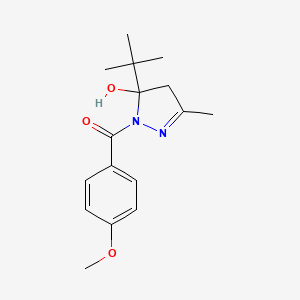
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as IPPB, is a chemical compound that has gained significant attention in scientific research. IPPB is a benzimidazole derivative that has been synthesized for its potential use as a therapeutic agent due to its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have various biochemical and physiological effects. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol.
Orientations Futures
There are several future directions for research on (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative that has shown promising results in preclinical studies for its potential use in treating various diseases. Its unique pharmacological properties make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol have been discussed in this paper.
Méthodes De Synthèse
The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves the condensation of 4-isopropylphenyl acetic acid with 1-propyl-1H-benzimidazole-2-carboxaldehyde in the presence of a reducing agent. The final product is obtained by crystallization and purification. The synthesis of (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
(4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. (4-isopropylphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-4-13-22-18-8-6-5-7-17(18)21-20(22)19(23)16-11-9-15(10-12-16)14(2)3/h5-12,14,19,23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZICEIDZNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(propan-2-yl)phenyl](1-propyl-1H-benzimidazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)

![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)





![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)